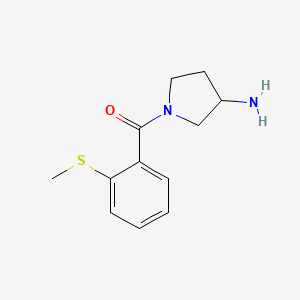

(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone

CAS No.: 1826415-81-9

Cat. No.: VC3130959

Molecular Formula: C12H16N2OS

Molecular Weight: 236.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1826415-81-9 |

|---|---|

| Molecular Formula | C12H16N2OS |

| Molecular Weight | 236.34 g/mol |

| IUPAC Name | (3-aminopyrrolidin-1-yl)-(2-methylsulfanylphenyl)methanone |

| Standard InChI | InChI=1S/C12H16N2OS/c1-16-11-5-3-2-4-10(11)12(15)14-7-6-9(13)8-14/h2-5,9H,6-8,13H2,1H3 |

| Standard InChI Key | VWZDAZSVJFYENO-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC=C1C(=O)N2CCC(C2)N |

| Canonical SMILES | CSC1=CC=CC=C1C(=O)N2CCC(C2)N |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is a heterocyclic organic compound containing nitrogen and sulfur atoms in its structure. The compound is officially identified by the following parameters:

| Parameter | Value |

|---|---|

| CAS Registry Number | 1826415-81-9 |

| Molecular Formula | C₁₂H₁₆N₂OS |

| Molecular Weight | 236.34 g/mol |

| IUPAC Name | (3-aminopyrrolidin-1-yl)-(2-methylsulfanylphenyl)methanone |

| PubChem CID | 119482692 |

The compound consists of a 3-aminopyrrolidine moiety connected to a 2-(methylthio)phenyl group via a carbonyl linkage . This structural arrangement creates a molecule with multiple functional groups that contribute to its chemical and potential biological properties.

Structural Representation

The molecular structure features a five-membered pyrrolidine ring with an amino group at the 3-position. This nitrogen-containing heterocycle is connected through an amide bond to a benzene ring that bears a methylthio group at the ortho position. The structural formula can be represented by the following identifiers:

| Identifier | Value |

|---|---|

| Standard InChI | InChI=1S/C12H16N2OS/c1-16-11-5-3-2-4-10(11)12(15)14-7-6-9(13)8-14/h2-5,9H,6-8,13H2,1H3 |

| Standard InChIKey | VWZDAZSVJFYENO-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC=C1C(=O)N2CCC(C2)N |

The compound's structure allows for potential hydrogen bonding and other interactions that may be relevant to its biological activity and chemical reactivity .

Physicochemical Properties

Computed Molecular Properties

The physicochemical properties of (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone have been computed using various algorithms and are valuable for predicting its behavior in biological systems and chemical reactions:

| Property | Value | Method |

|---|---|---|

| XLogP3-AA | 1.2 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 236.09833431 Da | Computed by PubChem 2.1 |

These properties indicate that the compound has moderate lipophilicity (LogP = 1.2), suggesting a balanced distribution between aqueous and lipid phases. The presence of one hydrogen bond donor and three hydrogen bond acceptors contributes to its potential for intermolecular interactions .

Structural Features Affecting Properties

The compound contains several key functional groups that significantly impact its chemical behavior:

-

The amide bond (pyrrolidine-C(=O)-phenyl) provides rigidity to the molecule and serves as a hydrogen bond acceptor.

-

The primary amine on the pyrrolidine ring acts as a hydrogen bond donor and can participate in acid-base reactions.

-

The methylthio group on the phenyl ring contributes to the lipophilicity and may engage in weak sulfur-based interactions.

These structural elements collectively determine the compound's reactivity profile, solubility characteristics, and potential interactions with biological targets.

Research Applications

Role in Chemical Research

(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone may serve various purposes in chemical research contexts:

-

As a building block for the synthesis of more complex molecules

-

As an intermediate in the development of potential drug candidates

-

As a model compound for studying structure-activity relationships in heterocyclic chemistry

-

As a substrate for investigating novel chemical transformations and methodologies

Its unique combination of functional groups makes it a valuable tool for exploring chemical reactivity and developing synthetic strategies .

Analytical Characterization

Spectroscopic Identification

For proper identification and characterization of (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone, several analytical techniques would typically be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would reveal signals corresponding to aromatic protons, methyl protons of the methylthio group, pyrrolidine ring protons, and amine protons

-

¹³C NMR would show characteristic peaks for carbonyl carbon, aromatic carbons, and aliphatic carbons

-

-

Infrared (IR) Spectroscopy:

-

Expected absorption bands for N-H stretching (primary amine)

-

C=O stretching (amide carbonyl)

-

C-S stretching (methylthio group)

-

Aromatic C=C stretching

-

-

Mass Spectrometry:

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be valuable for purity assessment and quantitative analysis of the compound. The moderate lipophilicity (LogP = 1.2) suggests suitable retention on reversed-phase columns with appropriate mobile phase conditions .

Future Research Directions

Knowledge Gaps and Research Opportunities

Several areas warrant further investigation regarding (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone:

-

Comprehensive biological activity screening to identify potential therapeutic applications

-

Detailed structure-activity relationship studies through the synthesis and evaluation of structural analogs

-

Investigation of its potential as a building block for combinatorial chemistry

-

Exploration of crystal structure properties and solid-state behavior

-

Development of optimized synthetic routes for scalable production

Structural Modifications for Enhanced Properties

Strategic modifications to the basic structure could be explored to develop derivatives with improved or targeted properties:

-

Substitution on the phenyl ring to modulate electronic properties

-

Replacement of the methylthio group with other functionalities

-

Introduction of chirality at the pyrrolidine 3-position for stereochemistry studies

-

Incorporation into larger molecular scaffolds for specific applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume